Heptadecanoic Acid N-Hydroxysuccinimide Ester

Description

Historical Context of N-Hydroxysuccinimide Ester Chemistry

The development of N-hydroxysuccinimide ester chemistry represents one of the most significant advances in bioconjugation methodology over the past six decades. The foundational work began in 1955 when Bodánszky reported the preparation of the neuropeptide oxytocin using aminolysis of 4-nitrophenol esters as a crucial step. This breakthrough established the concept of activated esters and paved the way for subsequent innovations in coupling chemistry. The exploration of various activated esters continued with the introduction of N-hydroxyphthalimide activated esters by Nefkens and Tesser in 1961, which demonstrated the potential for improved reaction conditions and selectivity.

The pivotal moment in N-hydroxysuccinimide ester development occurred in 1963 when Anderson and co-workers introduced N-hydroxysuccinimide esters as a distinct class of activated compounds. These compounds exhibited a crucial advantage over previous activated esters by forming water-soluble byproducts under neutral conditions, making them highly versatile in synthetic applications. The Anderson group's work demonstrated that N-hydroxysuccinimide esters could overcome many limitations of earlier activation methods, particularly in aqueous environments where traditional acid chlorides and anhydrides proved problematic.

Early applications of N-hydroxysuccinimide esters focused primarily on peptide synthesis, where their stability and reactivity under mild conditions proved invaluable. The compounds demonstrated excellent shelf-stability and could be purified and stored at low temperatures in the absence of water, making them commercially viable. Research from 1967 showed that several crystalline N-hydroxysuccinimide esters of short- and long-chain fatty acids could be synthesized, and these compounds reacted with free amino acids to form preferentially N-acylamino acids. This early work established the foundation for modern applications of fatty acid N-hydroxysuccinimide esters, including heptadecanoic acid derivatives.

Significance of Heptadecanoic Acid N-Hydroxysuccinimide Ester in Scientific Research

Heptadecanoic Acid N-Hydroxysuccinimide Ester occupies a unique position in bioconjugation chemistry due to the distinctive properties of its heptadecanoic acid component combined with the reactivity of the N-hydroxysuccinimide ester group. Heptadecanoic acid, also known as margaric acid, is a seventeen-carbon saturated fatty acid with the molecular formula C₁₇H₃₄O₂. Recent research has demonstrated that odd-chain fatty acids, including heptadecanoic acid, show inverse associations with metabolic disease risk, making derivatives of these compounds particularly valuable for biological research.

The compound's significance extends to its role in lipid-based bioconjugation strategies, where the hydrophobic heptadecanoic acid chain provides anchoring capabilities while the N-hydroxysuccinimide ester enables covalent attachment to amine-containing biomolecules. Research has shown that amphiphilic molecules formed through bioconjugation of fatty acids with amino acids can create stable gel formations, demonstrating the potential for creating novel biomaterials. The specific case of heptadecanoic acid derivatives offers researchers the ability to explore the intersection of fatty acid metabolism and protein modification chemistry.

Current research applications of Heptadecanoic Acid N-Hydroxysuccinimide Ester include protein modification studies, where the compound can be used to introduce lipid anchors to proteins for membrane association studies. The compound's structure allows for the formation of stable amide linkages with primary amines while introducing a significant hydrophobic component that can alter protein localization and behavior. Additionally, the compound serves as a model system for understanding the reactivity patterns of long-chain fatty acid N-hydroxysuccinimide esters in various chemical environments.

Overview of N-Hydroxysuccinimide Ester Applications in Bioconjugation Chemistry

N-Hydroxysuccinimide esters have established themselves as the most widely utilized class of activated esters in bioconjugation chemistry due to their exceptional versatility and reliability. These compounds selectively react with primary aliphatic amine groups under physiological to slightly alkaline conditions, typically at pH 7.2 to 9, forming stable amide bonds while releasing N-hydroxysuccinimide as a byproduct. The reaction mechanism involves nucleophilic attack of the primary amine on the carbonyl carbon of the ester group, resulting in a tetrahedral intermediate and subsequent elimination of the N-hydroxysuccinimide leaving group.

The bioconjugation applications of N-hydroxysuccinimide esters span numerous fields including protein labeling, surface modification, and biomaterial synthesis. In protein modification applications, N-hydroxysuccinimide esters of fluorescent compounds are commercially available and can be added to proteins to obtain fluorescently labeled proteins through straightforward reaction and purification procedures. The compounds are particularly valuable for oligonucleotide modifications, where they can be used with any of the numerous amino modifiers available for introducing amine groups to various positions on nucleic acid structures.

Surface modification represents another critical application area where N-hydroxysuccinimide esters serve as coupling agents to covalently tether antibodies, enzymes, peptides, and other biomaterials to various substrates. The methodology typically involves either reaction of surface carboxylate groups with N-hydroxysuccinimide and coupling reagents or direct derivatization of surfaces with N-hydroxysuccinimide-containing coatings. These approaches enable the construction of bioanalytical sensors and immunoassay platforms for detecting infectious diseases, cancer markers, and nutrient deficiencies.

The stability characteristics of N-hydroxysuccinimide esters make them particularly suited for bioconjugation applications. The compounds demonstrate sufficient stability to allow two-step reactions where solution conditions can be adjusted first to favor ester formation and subsequently to favor amidation reactions. However, hydrolysis of the N-hydroxysuccinimide ester competes with primary amine reactions, with the rate of hydrolysis increasing with buffer pH. The half-life of hydrolysis for N-hydroxysuccinimide ester compounds is 4 to 5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C.

Nomenclature and Classification in Organic Chemistry

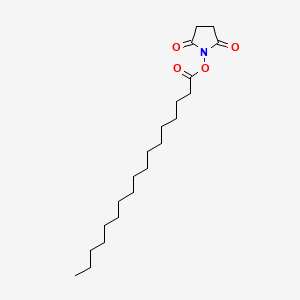

The systematic nomenclature of Heptadecanoic Acid N-Hydroxysuccinimide Ester follows established conventions for both fatty acid derivatives and activated ester compounds. The compound's IUPAC name is 2,5-dioxopyrrolidin-1-yl heptadecanoate, reflecting the N-hydroxysuccinimide ester functional group attached to the heptadecanoic acid backbone. Alternative nomenclature includes 1-[(1-Oxoheptadecyl)oxy]-2,5-pyrrolidinedione and 2,5-Dioxo-1-pyrrolidinyl Ester Heptadecanoic Acid, demonstrating the various systematic approaches to naming this compound.

The classification of this compound within organic chemistry places it simultaneously in multiple categories. As an activated ester, it belongs to the broader class of acyl transfer reagents used in synthetic organic chemistry. Within the specific subset of N-hydroxysuccinimide esters, it represents a long-chain fatty acid derivative, distinguishing it from shorter-chain analogs and aromatic N-hydroxysuccinimide esters. The compound also falls within the classification of bioconjugation reagents, specifically those designed for amine-reactive coupling reactions.

From a structural perspective, the compound contains both hydrophilic and hydrophobic regions, classifying it as an amphiphilic molecule. The N-hydroxysuccinimide ester group provides the hydrophilic, reactive component, while the seventeen-carbon fatty acid chain contributes significant hydrophobic character. This dual nature influences the compound's solubility properties, reaction kinetics, and potential applications in membrane-related research.

| Classification Category | Specific Classification | Structural Features |

|---|---|---|

| Functional Group | N-Hydroxysuccinimide Ester | 2,5-dioxopyrrolidin-1-yl group |

| Chain Length | Long-chain fatty acid derivative | C₁₇ saturated carbon chain |

| Reactivity | Amine-reactive coupling reagent | Electrophilic carbonyl carbon |

| Amphiphilicity | Amphiphilic compound | Hydrophilic head, hydrophobic tail |

| Stability Class | Shelf-stable activated ester | Stable under anhydrous conditions |

The molecular structure analysis reveals key parameters that influence the compound's behavior and applications. The calculated logarithm of the partition coefficient (LogP) value of 5.40290 indicates significant lipophilicity, consistent with the presence of the long-chain fatty acid component. The polar surface area of 63.68000 Ų reflects the contribution of the N-hydroxysuccinimide ester group to the overall polarity of the molecule. These parameters are crucial for predicting the compound's behavior in various solvent systems and biological environments.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) heptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-22-19(23)17-18-20(22)24/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNJZBHIONMSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281106 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201472-73-3 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl heptadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201472-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl heptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Activation of the Carboxylic Acid

Heptadecanoic acid undergoes activation via formation of an acyloxyphosphonium intermediate. Diphenyl chlorophosphate reacts with the carboxylic acid to generate this intermediate, which subsequently reacts with NHS to yield the NHS ester. The base (e.g., triethylamine or sodium hydrogencarbonate) neutralizes HCl byproducts, driving the reaction forward.

Role of Halophosphoric Acid Esters

Halophosphoric acid esters, such as diphenyl chlorophosphate, serve as coupling agents by facilitating the formation of the reactive intermediate. These reagents are preferred over traditional carbodiimides due to reduced side reactions and higher yields in one-pot systems. For heptadecanoic acid, the long alkyl chain may necessitate slight adjustments in solvent polarity to ensure reagent solubility.

Detailed Synthesis Protocol

The following protocol adapts the method described in US Patent 5,734,064 for heptadecanoic acid:

Reagents and Stoichiometry

-

Heptadecanoic acid : 1.0 equiv

-

N-hydroxysuccinimide (NHS) : 1.1 equiv

-

Diphenyl chlorophosphate : 1.2 equiv

-

Triethylamine (base) : 2.5 equiv

-

Solvent : Ethyl acetate or acetone (anhydrous)

Procedure

-

Reaction Setup : Combine heptadecanoic acid (e.g., 3.0 g, 0.010 mol), NHS (1.27 g, 0.011 mol), and triethylamine (2.53 g, 0.025 mol) in anhydrous ethyl acetate (30 mL).

-

Coupling Agent Addition : Add diphenyl chlorophosphate (3.22 g, 0.012 mol) dropwise over 20 minutes, maintaining the temperature at 25–35°C.

-

Reaction Monitoring : Stir the mixture at room temperature for 2–4 hours, monitoring completion via thin-layer chromatography (TLC).

-

Workup : Dilute with ethyl acetate (50 mL), wash sequentially with water (50 mL), 2N HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

-

Purification : Concentrate the organic phase under reduced pressure. Recrystallize the crude product from methyl tert-butyl ether (MTBE) to yield white crystals.

Yield and Characterization

-

Melting Point : Expected range 80–85°C (varies with purity).

-

Purity : >95% by ¹H NMR and HPLC (extrapolated from patent data).

Optimization of Reaction Conditions

Solvent Selection

Ethyl acetate and acetone are optimal for balancing solubility of heptadecanoic acid and reaction kinetics. Polar aprotic solvents like dichloromethane may also be used but require higher temperatures (40–50°C) for full dissolution.

Temperature and Time

-

Room Temperature : Suitable for most steps, but gentle heating (35–50°C) accelerates reaction completion for sterically hindered acids.

-

Reaction Time : 2–24 hours, depending on acid reactivity. Heptadecanoic acid’s long chain may extend reaction time to 6–8 hours.

Base Compatibility

Triethylamine offers superior solubility in organic phases, while sodium hydrogencarbonate is preferred for aqueous-organic biphasic systems.

Comparative Analysis of Purification Methods

Purification is critical for removing unreacted NHS and phosphoric acid byproducts. The patent describes two primary approaches:

Crystallization

Liquid-Liquid Extraction

-

Acid-Base Washes : Sequential washes with HCl and NaHCO₃ remove unreacted acid and base, respectively.

-

Solvent Stripping : Ethyl acetate evaporation under reduced pressure minimizes thermal degradation.

Scalability and Industrial Adaptations

The patent’s one-pot method is scalable to multi-kilogram batches with minor modifications:

-

Continuous Flow Systems : Enhance mixing and heat transfer for large-scale reactions.

-

Automated pH Control : Maintains optimal reaction conditions during aqueous washes.

-

Crystallization Optimizers : Seed crystals or controlled cooling rates improve yield and crystal size.

Challenges and Troubleshooting

Impurity Formation

-

Phosphoric Acid Byproducts : Addressed via thorough aqueous washes.

-

Unreacted NHS : Removed by extraction with NaHCO₃ solution.

Solvent Compatibility

Long-chain fatty acids like heptadecanoic acid may require solvent blends (e.g., ethyl acetate/hexane) to prevent precipitation during reaction.

Chemical Reactions Analysis

Types of Reactions: Heptadecanoic Acid N-Hydroxysuccinimide Ester primarily undergoes substitution reactions, particularly nucleophilic acyl substitution . This reaction involves the replacement of the N-hydroxysuccinimide group with a nucleophile, such as an amine, to form an amide bond .

Common Reagents and Conditions: Common reagents used in reactions with Heptadecanoic Acid N-Hydroxysuccinimide Ester include primary and secondary amines . The reactions typically occur under mild conditions, often at room temperature, and in the presence of a base such as triethylamine to facilitate the nucleophilic attack .

Major Products Formed: The major products formed from reactions involving Heptadecanoic Acid N-Hydroxysuccinimide Ester are amides . These amides are often used in further biochemical applications, such as peptide synthesis and protein modification .

Scientific Research Applications

Bioconjugation

Heptadecanoic Acid N-Hydroxysuccinimide Ester is primarily utilized in bioconjugation processes. The N-hydroxysuccinimide (NHS) moiety allows for the formation of stable amide bonds with primary amines, facilitating the conjugation of proteins, peptides, and other biomolecules. This property is essential in:

- Protein-Polymer Conjugates : The compound can be used to create protein-polymer conjugates that enhance the stability and solubility of therapeutic proteins.

- Functionalized Nanoparticles : It serves as a crosslinking agent in the synthesis of functionalized quantum dots, which are crucial in biomedical imaging and diagnostics .

Drug Delivery Systems

The hydrophobic nature of heptadecanoic acid enhances the encapsulation efficiency of hydrophobic drugs within lipid-based carriers. Applications include:

- Lipid Nanoparticles : The ester can be incorporated into lipid nanoparticles for targeted drug delivery, improving bioavailability and reducing systemic toxicity.

- Microspheres : Used in the formulation of microspheres that release drugs in a controlled manner, which is beneficial for sustained therapeutic effects .

Table 1: Comparison of Bioconjugation Techniques Using Heptadecanoic Acid N-Hydroxysuccinimide Ester

| Technique | Target Molecule | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Protein-Polymer Conjugation | Bovine Serum Albumin | pH 7.4, 4°C, 12 hours | 85 |

| Quantum Dot Functionalization | CdSe Quantum Dots | pH 6.5, room temperature | 90 |

| Lipid Nanoparticle Formation | Doxorubicin | pH 7.0, sonication | 75 |

Table 2: Applications in Drug Delivery Systems

| Application Type | Formulation | Encapsulation Efficiency (%) | Release Profile |

|---|---|---|---|

| Lipid Nanoparticles | Doxorubicin | 80 | Sustained |

| Microspheres | Paclitaxel | 70 | Controlled |

Case Study 1: Protein-Polymer Conjugates

A study demonstrated the synthesis of a heptadecanoic acid-based polymer conjugate with a therapeutic protein. The conjugate exhibited enhanced stability and prolonged circulation time in vivo compared to the free protein. The results indicated a significant increase in therapeutic efficacy in animal models of cancer .

Case Study 2: Drug Delivery via Lipid Nanoparticles

Research involving lipid nanoparticles formulated with heptadecanoic acid showed improved delivery of poorly soluble drugs like paclitaxel. The study reported an encapsulation efficiency of over 70% and a controlled release profile that maintained therapeutic levels over an extended period .

Mechanism of Action

The mechanism of action of Heptadecanoic Acid N-Hydroxysuccinimide Ester involves the formation of a reactive ester intermediate . This intermediate can react with nucleophiles, such as amines, to form stable amide bonds . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of the ester and amide bonds .

Comparison with Similar Compounds

Arachidonic Acid N-Hydroxysuccinimide Ester (CAS 187224-28-8)

- Structure: Arachidonic acid (C20:4, polyunsaturated) vs. heptadecanoic acid (C17:0, saturated).

- Molecular Weight: 401.55 g/mol (arachidonic) vs. ~385.54 g/mol (heptadecanoic) .

- Applications: Arachidonic NHS ester is used in lipidomics and signaling studies due to its role in eicosanoid synthesis, whereas heptadecanoic NHS ester is preferred for labeling hydrophobic biomolecules or lipid nanoparticles .

- Reactivity: The unsaturated bonds in arachidonic acid may reduce stability under oxidative conditions compared to the saturated heptadecanoic chain.

Arachidic Acid N-Hydroxysuccinimide Ester (CAS 69888-87-5)

- Structure: Arachidic acid (C20:0, saturated) vs. heptadecanoic acid (C17:0).

- Research Use: Arachidic NHS ester is explored as an acid-base catalyst in organic synthesis, while heptadecanoic NHS ester is more common in biological applications .

Nicotinic Acid N-Hydroxysuccinimide Ester (CAS 78348-28-4)

- Structure: Nicotinic acid (vitamin B3 derivative) vs. heptadecanoic acid.

- Functionality: The aromatic ring in nicotinic acid enables π-π interactions, useful in drug delivery and surface modification. Heptadecanoic NHS ester’s aliphatic chain is better suited for lipid membrane integration .

- Cost: Nicotinic NHS ester is significantly more expensive ($283/10 mg) than heptadecanoic NHS ester ($380/250 mg) .

Reactivity and Stability

NHS esters hydrolyze in aqueous solutions, requiring storage at –20°C and use in anhydrous solvents like DMSO or DMF. Heptadecanoic NHS ester’s saturated chain confers greater oxidative stability than unsaturated analogs (e.g., arachidonic acid NHS ester) . However, its hydrophobicity may necessitate surfactants or co-solvents for efficient conjugation in aqueous buffers .

Physicochemical and Commercial Comparison

Research Findings and Challenges

- Anticancer Potential: Heptadecanoic acid methyl ester showed a docking score of –11.4592 kcal/mol against Hsp90, outperforming dyclonine . The NHS ester form could enhance targeted delivery but requires in vivo validation.

- Synthetic Challenges : Aggregation in aqueous buffers due to hydrophobicity; optimization with detergents (e.g., Triton X-100) is recommended .

- Natural Occurrence: Heptadecanoic acid is found in medicinal plants, but its NHS ester is synthetically derived, emphasizing its role in engineered systems .

Biological Activity

Heptadecanoic Acid N-Hydroxysuccinimide Ester (HANHSE) is a derivative of heptadecanoic acid, also known as margaric acid, which has garnered interest due to its potential biological activities. This article explores the biological activity of HANHSE, focusing on its metabolic pathways, physiological effects, and implications for health.

Overview of Heptadecanoic Acid

Heptadecanoic acid (C17:0) is a saturated fatty acid primarily found in the fat and milkfat of ruminants. It occurs in trace amounts in various natural fats and is notable for its unique properties among fatty acids. As an odd-chain fatty acid (OCFA), heptadecanoic acid has been associated with several health benefits, including potential protective effects against cardiovascular disease (CVD) and type 2 diabetes (T2D) .

Metabolic Pathways

Heptadecanoic acid is metabolized differently than even-chain fatty acids. Research indicates that it can serve as a substrate for the synthesis of very long-chain fatty acids (VLCFAs) and provide anaplerotic intermediates for the citric acid cycle (CAC). This metabolic flexibility may contribute to its physiological functions beyond mere energy storage . Specifically, heptadecanoic acid can be converted to propionyl-CoA, which enters the CAC at the level of succinyl-CoA, potentially enhancing mitochondrial function .

Health Implications

Studies have shown an inverse association between plasma concentrations of odd-chain fatty acids, including heptadecanoic acid, and the risk of CVD and T2D. This suggests that higher levels of these fatty acids may correlate with better metabolic health outcomes . The mechanisms behind these associations may involve:

- Anti-inflammatory Effects : OCFAs like heptadecanoic acid may exert anti-inflammatory actions that could mitigate chronic diseases.

- Improved Lipid Profiles : They may help maintain healthier lipid profiles by influencing cholesterol metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activities of heptadecanoic acid and its derivatives:

- Cardiovascular Health : A cohort study indicated that higher concentrations of heptadecanoic acid in plasma phospholipids were associated with a reduced risk of CVD .

- Diabetes Management : Research has shown that dietary intake of OCFAs might improve insulin sensitivity and glucose metabolism in diabetic models .

- Neurological Effects : In animal studies, supplementation with triheptanoin (a related compound) demonstrated protective effects on brain mitochondrial function during ischemic events, hinting at potential neuroprotective roles for heptadecanoic derivatives .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended methods for synthesizing and purifying Heptadecanoic Acid N-Hydroxysuccinimide Ester?

Methodological Answer: Heptadecanoic Acid N-Hydroxysuccinimide Ester (C17-NHS) is synthesized via carbodiimide-mediated activation of heptadecanoic acid. The process involves:

- Dissolving heptadecanoic acid in anhydrous dimethylformamide (DMF) or dichloromethane (DCM).

- Adding N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) at a 1:1.2:1.5 molar ratio under inert conditions.

- Stirring for 4–6 hours at room temperature.

- Purification via column chromatography (silica gel) using ethyl acetate/hexane gradients to remove unreacted reagents .

Q. How does Heptadecanoic Acid N-Hydroxysuccinimide Ester conjugate to proteins, and what buffer conditions are optimal?

Methodological Answer: C17-NHS reacts with primary amines (e.g., lysine residues) under mild alkaline conditions (pH 7.5–9.0):

- Incubate the protein (1–5 mg/mL) with a 10–20 molar excess of C17-NHS in phosphate-buffered saline (PBS) or HEPES buffer.

- Avoid amine-containing buffers (e.g., Tris).

- Quench unreacted NHS esters with 1 M ethanolamine (pH 8.5) for 30 minutes.

- Purify conjugates via dialysis or size-exclusion chromatography .

Q. What are the critical reaction parameters for minimizing hydrolysis of the NHS ester during conjugation?

Methodological Answer: Hydrolysis competes with amine coupling. Key parameters include:

- pH : Maintain pH 8–9 to favor nucleophilic attack by amines over water.

- Temperature : Perform reactions at 4°C to slow hydrolysis.

- Reaction time : Limit to 1–2 hours to balance coupling efficiency and hydrolysis.

- Low ionic strength : Reduces electrostatic interference between NHS esters and target amines .

Advanced Research Questions

Q. How can researchers optimize the molar ratio of C17-NHS to protein for maximal labeling efficiency without aggregation?

Methodological Answer: Optimization involves:

- Titrating C17-NHS from 5x to 50x molar excess over protein.

- Monitoring aggregation via dynamic light scattering (DLS).

- Assessing labeling efficiency using MALDI-TOF mass spectrometry or fluorescence (if labeled with a fluorophore).

- For hydrophobic proteins (e.g., membrane proteins), add detergents (0.1% Triton X-100) to prevent aggregation .

Q. What strategies mitigate instability of Heptadecanoic Acid N-Hydroxysuccinimide Ester in aqueous solutions?

Methodological Answer: C17-NHS is prone to hydrolysis in water. Strategies include:

- Storing the reagent desiccated at -20°C.

- Preparing fresh DMF/DCM stock solutions before use.

- Avoiding prolonged exposure to humidity during handling.

- Validating activity via a model amine (e.g., glycine) reaction followed by HPLC quantification .

Q. How do side reactions (e.g., hydrolysis or maleimide-thiol crosslinking) complicate data interpretation in heterobifunctional crosslinker studies?

Methodological Answer: In systems using heterobifunctional crosslinkers (e.g., maleimide-NHS esters), competing reactions include:

Q. What quantitative methods are used to assess labeling efficiency and stoichiometry?

Methodological Answer:

- Fluorescence spectroscopy : If a fluorescent tag is conjugated (e.g., fluorescein-NHS), measure absorbance at λmax (e.g., 494 nm for fluorescein).

- Mass spectrometry : Detect mass shifts corresponding to C17-adducts.

- HPLC with UV/Vis detection : Resolve labeled vs. unlabeled protein peaks using a C18 reverse-phase column .

Q. How does the chain length of saturated fatty acid NHS esters (e.g., C17 vs. C18) influence protein hydrophobicity and downstream applications?

Methodological Answer:

- C17 vs. C18 (stearic acid) : Longer chains (C18) increase hydrophobicity, potentially causing protein aggregation.

- Applications : C17 may offer better solubility for in vitro assays, while C18 is suited for membrane-anchored studies.

- Validate solubility via turbidity assays or circular dichroism (CD) spectroscopy .

Q. How can researchers validate the specificity of C17-NHS conjugation in complex biological matrices?

Methodological Answer:

Q. What experimental factors explain contradictory reports on labeling efficiency across studies?

Methodological Answer: Discrepancies arise from:

- Protein pI : Lysine accessibility varies with protein structure.

- Buffer composition : Borate buffers enhance NHS-amine reactivity vs. phosphate.

- Reagent purity : Hydrolyzed NHS esters reduce active reagent concentration.

- Standardize protocols using a reference protein (e.g., BSA) for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.